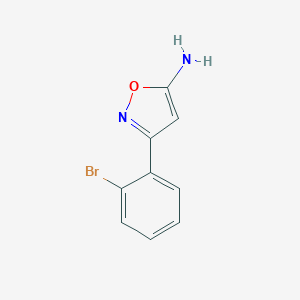

5-Amino-3-(2-bromophenyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZPUSFAARHNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-51-5 | |

| Record name | 3-(2-bromophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-(2-bromophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Amino-3-(2-bromophenyl)isoxazole. Due to the limited availability of a specific, detailed experimental protocol in peer-reviewed literature, this document outlines a plausible synthetic pathway based on established methods for the preparation of analogous 5-aminoisoxazoles. The guide also includes key physicochemical properties and characterization data, structured for clarity and ease of comparison.

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. The isoxazole scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. The subject of this guide, this compound, is a bifunctional molecule featuring a reactive amino group and a synthetically versatile bromophenyl substituent, making it a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the bromine atom offers a handle for further structural modifications through cross-coupling reactions, allowing for the exploration of a broad chemical space in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-(2-bromophenyl)isoxazol-5-amine | [1] |

| CAS Number | 119162-51-5 | [1] |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Proposed Synthesis

A logical workflow for the proposed synthesis and characterization is depicted in the following diagram:

Caption: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocol

Reaction: To a solution of 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or isopropanol, sodium cyanide (1.1 equivalents) dissolved in a minimal amount of water is added at 0°C. The mixture is stirred for a period to allow for the formation of the corresponding cyanohydrin. Subsequently, a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or triethylamine (1.5 equivalents) in aqueous ethanol is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for an extended period (typically 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Characterization Data

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques. The expected characterization data, based on the analysis of similar isoxazole derivatives, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The anticipated chemical shifts for the protons and carbons of the target molecule are presented in Table 2.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~7.7 - 7.2 | (m, 4H, Ar-H) |

| ~5.5 | (s, 1H, isoxazole-H) |

| ~4.5 | (br s, 2H, -NH₂) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The characteristic IR absorption bands expected for this compound are listed in Table 3.

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1640 - 1610 | C=N stretching (isoxazole ring) |

| 1580 - 1450 | Aromatic C=C stretching |

| 1450 - 1400 | N-O stretching (isoxazole ring) |

| 1050 - 1000 | C-Br stretching |

Mass Spectrometry (MS)

The expected mass-to-charge ratio (m/z) for the molecular ion peak in the mass spectrum is presented in Table 4.

| Ion | Expected m/z |

| [M]⁺ | 238/240 (due to bromine isotopes) |

| [M+H]⁺ | 239/241 (due to bromine isotopes) |

Biological Activity and Signaling Pathways

While the isoxazole scaffold is known to be a pharmacophore in various drugs with activities such as anti-inflammatory, antibacterial, and anticancer effects, specific biological data for this compound is not extensively reported in the public domain. The presence of the 5-amino and 3-aryl substitution pattern is a common feature in many biologically active isoxazoles. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound. A generalized workflow for investigating the biological activity of a novel compound is presented below.

Caption: A general workflow for the investigation of the biological activity of a novel chemical entity.

Conclusion

This compound represents a valuable heterocyclic building block with significant potential in the field of drug discovery and development. This technical guide has provided a comprehensive overview of its known properties and a plausible, detailed protocol for its synthesis based on established chemical principles. The provided characterization data serves as a benchmark for researchers aiming to synthesize and utilize this compound. Further investigation into the specific biological activities of this molecule is warranted and could lead to the discovery of novel therapeutic agents.

References

chemical properties of 5-Amino-3-(2-bromophenyl)isoxazole

An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-(2-bromophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry due to its diverse biological activities.[1] Compounds incorporating this scaffold have demonstrated a wide array of pharmacological actions, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4][5] The presence of the isoxazole core in FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide underscores its therapeutic significance.[2][3]

This technical guide focuses on this compound (CAS No: 119162-51-5), a substituted isoxazole derivative with potential applications in drug discovery and development. The strategic placement of an amino group at the 5-position and a 2-bromophenyl group at the 3-position provides multiple points for synthetic modification and interaction with biological targets. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, serving as a critical resource for researchers in the field.

Physicochemical and Structural Properties

This compound is a solid, light yellow to yellow compound at room temperature.[6] Its structural and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 119162-51-5 | [6][7][8] |

| Molecular Formula | C₉H₇BrN₂O | [6][7][8] |

| Molecular Weight | 239.07 g/mol | [6][7][8] |

| IUPAC Name | 3-(2-bromophenyl)isoxazol-5-amine | [8] |

| Appearance | Light yellow to yellow solid | [6] |

| Purity | Typically ≥95-97% | [8][9] |

| Storage Temperature | 2-8°C | [6] |

| SMILES | NC1=CC(C2=CC=CC=C2Br)=NO1 | [8] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, its structure suggests a plausible synthetic route based on established methods for creating 5-aminoisoxazole derivatives. A common and effective method involves the reaction of a β-ketonitrile with hydroxylamine.

General Experimental Protocol

The following is a generalized protocol based on the synthesis of similar 5-aminoisoxazoles:

-

Reaction Setup: A solution of the starting β-ketonitrile, 2-bromobenzoylacetonitrile, is prepared in a suitable solvent such as ethanol.

-

Reagent Addition: To this solution, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) is added. The base serves to neutralize the HCl and free the hydroxylamine nucleophile.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of both the initial condensation to form an oxime intermediate and the subsequent intramolecular cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates from the solution upon the addition of water. The crude solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its primary functional groups:

-

Amino Group (-NH₂): The exocyclic amino group at the 5-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives. Its reactivity is similar to that of an aniline, though modulated by the electronic effects of the isoxazole ring.

-

Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to further explore the structure-activity relationship (SAR) in a drug discovery context.

-

Isoxazole Ring: The isoxazole ring itself is generally stable but can be susceptible to ring-opening reactions under certain reductive or basic conditions.

Spectroscopic Data

Full spectroscopic data sets for this compound are typically available from commercial suppliers.[10] The expected spectral characteristics are outlined below.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-bromophenyl group (typically in the δ 7.0-8.0 ppm range), a singlet for the isoxazole C4-proton, and a broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | Resonances for the nine carbon atoms, including those of the 2-bromophenyl ring and the isoxazole ring. |

| IR | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the rings, and C-Br stretching. |

| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight (239.07), with a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom. |

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of isoxazole derivatives is rich in pharmacological potential.[4][11] The presence of the isoxazole scaffold is associated with activities such as:

-

Anti-inflammatory: Many isoxazole derivatives function as inhibitors of enzymes like cyclooxygenase (COX).[12]

-

Anticancer: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[2][3]

-

Antibacterial/Antifungal: The isoxazole ring is a key component in some antimicrobial agents.[1][2]

Given its structure, this compound serves as a valuable building block or lead compound for the development of novel therapeutic agents. The logical progression for a compound of this nature in a drug discovery program is outlined in the workflow below.

Conclusion

This compound is a synthetically versatile heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its well-defined structure, featuring reactive amino and bromo functionalities, allows for extensive derivatization to explore structure-activity relationships. While direct biological data is sparse, its structural similarity to other pharmacologically active isoxazoles suggests that it is a promising candidate for screening programs targeting a range of diseases, particularly in the areas of inflammation and oncology. This guide provides foundational chemical data to support further research and development efforts involving this compound.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijpca.org [ijpca.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound CAS#: 119162-51-5 [chemicalbook.com]

- 7. This compound | 119162-51-5 [chemicalbook.com]

- 8. This compound 97% | CAS: 119162-51-5 | AChemBlock [achemblock.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound(119162-51-5) 1H NMR [m.chemicalbook.com]

- 11. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Amino-3-(2-bromophenyl)isoxazole (CAS Number: 119162-51-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-(2-bromophenyl)isoxazole is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, and antibacterial properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a plausible synthesis protocol derived from general methods for isoxazole synthesis, and a summary of the known biological activities of related isoxazole compounds. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted isoxazole with a bromophenyl group at the 3-position and an amino group at the 5-position of the isoxazole ring. The presence of the bromine atom and the amino group makes it a versatile intermediate for further chemical modifications and a candidate for exhibiting a range of biological activities.

| Property | Value | Reference |

| CAS Number | 119162-51-5 | [1][2] |

| Molecular Formula | C₉H₇BrN₂O | [1][2] |

| Molecular Weight | 239.07 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [3] |

| Purity | ≥ 95-97% (as reported by commercial suppliers) | [1][4] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Purification

Plausible Experimental Protocol: One-Pot Multicomponent Synthesis

This protocol is based on the reaction of an appropriately substituted aromatic aldehyde, a compound containing an active methylene group (such as malononitrile), and hydroxylamine hydrochloride.

Reagents and Solvents:

-

2-Bromobenzaldehyde

-

Malononitrile

-

Hydroxylamine hydrochloride

-

A Lewis acid catalyst (e.g., ceric ammonium sulphate)[5]

-

Anhydrous isopropyl alcohol (solvent)[5]

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

n-Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzaldehyde (1.2 mmol) and malononitrile (1.0 mmol) in anhydrous isopropyl alcohol (25 mL).

-

Add hydroxylamine hydrochloride (1.0 mmol) to the mixture.

-

Slowly add a catalytic amount of ceric ammonium sulphate (e.g., 2 mol%).[5]

-

Heat the reaction mixture to reflux and stir for approximately 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:n-hexane (e.g., 4:6) mobile phase.[5]

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent. The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: General workflow for the one-pot synthesis of 5-aminoisoxazoles.

Spectroscopic Data

While specific experimental spectra for this compound are not available in the public domain, this section outlines the expected characteristic signals based on the analysis of related isoxazole structures.[5]

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons of the bromophenyl ring (multiplets), a singlet for the C4-H of the isoxazole ring, and a broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | Signals corresponding to the carbons of the bromophenyl ring, and characteristic signals for the C3, C4, and C5 carbons of the isoxazole ring. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight (239.07), and a characteristic isotopic pattern [M+2]⁺ due to the presence of the bromine atom. |

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound have not been reported in the available literature. However, the isoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[6][7] Research on structurally similar compounds, particularly other substituted 5-aminoisoxazoles, suggests potential therapeutic applications.

Anticancer Activity

Many isoxazole derivatives have demonstrated potent anticancer activities.[8] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Caption: Putative anticancer mechanism of action for isoxazole derivatives.

Anti-inflammatory Activity

Isoxazole-containing compounds have been investigated for their anti-inflammatory properties.[8][9] A potential mechanism involves the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling cascades.

Caption: Potential anti-inflammatory pathway targeted by isoxazole compounds.

Antibacterial Activity

The isoxazole ring is a core component of some sulfonamide antibiotics.[7] The antibacterial mechanism of action for novel isoxazole derivatives could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall synthesis.

References

- 1. This compound 97% | CAS: 119162-51-5 | AChemBlock [achemblock.com]

- 2. This compound | 119162-51-5 [chemicalbook.com]

- 3. This compound CAS#: 119162-51-5 [m.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. ajrcps.com [ajrcps.com]

- 6. ijpca.org [ijpca.org]

- 7. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

biological activity of 5-amino-3-arylisoxazole derivatives

An In-depth Technical Guide on the Biological Activity of 5-Amino-3-Arylisoxazole Derivatives

Introduction

5-amino-3-arylisoxazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their versatile scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, demonstrating promising results in various domains including antimicrobial, anti-inflammatory, and anticancer applications. This guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Quantitative Biological Activity Data

The is quantitatively assessed using various in vitro assays. The data presented below summarizes the activity of selected derivatives against different targets.

Table 1: Anticancer Activity of 5-Amino-3-Arylisoxazole Derivatives

| Compound ID | Aryl Substituent | Cell Line | IC50 (µM) | Reference |

| 1a | 4-Chlorophenyl | MCF-7 | 15.2 | |

| 1b | 4-Methoxyphenyl | MCF-7 | 25.8 | |

| 2a | 4-Fluorophenyl | A549 | 8.7 | |

| 2b | 2,4-Dichlorophenyl | A549 | 5.1 | |

| 3 | 4-Trifluoromethylphenyl | HeLa | 12.5 |

Table 2: Antimicrobial Activity of 5-Amino-3-Arylisoxazole Derivatives

| Compound ID | Aryl Substituent | Microorganism | MIC (µg/mL) | Reference |

| 4a | 4-Nitrophenyl | Staphylococcus aureus | 32 | |

| 4b | 4-Bromophenyl | Staphylococcus aureus | 64 | |

| 5a | 3,4-Dimethoxyphenyl | Escherichia coli | 128 | |

| 5b | 4-Hydroxyphenyl | Escherichia coli | 256 | |

| 6 | 2-Naphthyl | Candida albicans | 16 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-amino-3-arylisoxazole derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 5-amino-3-arylisoxazole derivatives and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The 5-amino-3-arylisoxazole derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for the development of 5-amino-3-arylisoxazole derivatives and a representative signaling pathway that may be modulated by these compounds.

solubility profile of 5-Amino-3-(2-bromophenyl)isoxazole in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. This technical guide provides a comprehensive overview of the methodologies required to establish a robust solubility profile for the compound 5-Amino-3-(2-bromophenyl)isoxazole. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document serves as a practical framework for researchers to generate and interpret this crucial dataset. It outlines detailed experimental protocols for determining both thermodynamic and kinetic solubility, presents standardized tables for data reporting, and includes a visual representation of the experimental workflow.

Introduction to the Solubility of this compound

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1] Its structural features suggest its potential utility in the development of novel therapeutic agents. Understanding its solubility in various solvent systems is a fundamental step in early-stage drug development, influencing everything from in vitro assay reliability to the feasibility of formulation for in vivo studies.[2] Poor aqueous solubility can be a major impediment, leading to low bioavailability and erratic absorption.[2] Therefore, a thorough characterization of its solubility profile is essential.

This guide focuses on two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature, pressure, and pH, when the solid and dissolved states are in equilibrium.[2][3] It is a critical parameter for pre-formulation and understanding the compound's intrinsic properties.

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a supersaturated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer over a shorter timeframe.[1][4] It is often used in high-throughput screening during early drug discovery to identify potential solubility liabilities.[4][5]

Data Presentation: Standardized Solubility Tables

While specific experimental data for this compound is not currently available in the literature, the following tables provide a standardized format for researchers to record and present their findings.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

| Solvent System | pH (for aqueous) | Solubility (µg/mL) | Solubility (µM) | Method of Analysis |

| Phosphate-Buffered Saline | 7.4 | HPLC-UV | ||

| Simulated Gastric Fluid (w/o pepsin) | 1.2 | HPLC-UV | ||

| Simulated Intestinal Fluid (w/o pancreatin) | 6.8 | HPLC-UV | ||

| Water | Neutral | HPLC-UV | ||

| Ethanol | N/A | HPLC-UV | ||

| Methanol | N/A | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | N/A | HPLC-UV | ||

| Polyethylene Glycol 400 (PEG 400) | N/A | HPLC-UV |

Table 2: Kinetic Solubility of this compound in Aqueous Buffers at 25°C

| Aqueous Buffer | pH | Incubation Time (hours) | Highest Concentration Tested (µM) | Kinetic Solubility (µM) | Method of Detection |

| Phosphate-Buffered Saline | 7.4 | 2 | 200 | Nephelometry | |

| Phosphate-Buffered Saline | 7.4 | 24 | 200 | Nephelometry | |

| Acetate Buffer | 4.5 | 2 | 200 | Nephelometry | |

| Acetate Buffer | 4.5 | 24 | 200 | Nephelometry |

Experimental Protocols

The following protocols describe standard methods for determining the thermodynamic and kinetic solubility of a compound like this compound.

The shake-flask method is the gold standard for determining equilibrium solubility.[6][7] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., PBS pH 7.4, water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A common starting point is 1-2 mg of compound per 1 mL of solvent.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[2][7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[8]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For further purification, the collected supernatant can be filtered through a syringe filter.[9] Caution: Ensure the filter material does not bind the compound.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the standard solutions using a validated HPLC-UV method to generate a calibration curve.[10]

-

Dilute the collected supernatant sample with the same solvent used for the standards to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV and determine its concentration by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

-

pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly.[6]

Kinetic solubility is often assessed in a high-throughput manner using 96-well plates. The principle is to detect the precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous buffer.[4][5]

Materials:

-

This compound (dissolved in 100% DMSO, e.g., at 10 mM)

-

Aqueous buffers (e.g., PBS pH 7.4)

-

96-well microtiter plates (clear bottom)

-

Liquid handling system or multichannel pipettes

-

Plate shaker

-

Nephelometer (light-scattering plate reader)

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the highest desired concentration (e.g., 100 or 200 µM). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[9]

-

Incubation: Mix the plate on a plate shaker for a defined period, typically 1 to 2 hours, at a controlled temperature (e.g., room temperature).[4]

-

Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering relative to a buffer-only control indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the thermodynamic solubility determination and the relationship between different solubility concepts.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Factors Influencing the Solubility Profile.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaguru.co [pharmaguru.co]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Aminoisoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminoisoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of this crucial heterocyclic system. From its foundational synthesis to its role in the creation of blockbuster drugs, we will examine the key milestones, experimental protocols, and structure-activity relationships that have cemented the importance of 5-aminoisoxazole in modern drug discovery.

Early History and Discovery

The journey of the 5-aminoisoxazole core is intrinsically linked to the broader history of isoxazole chemistry. The isoxazole ring system itself was first synthesized by Claisen in 1903. However, the specific introduction of the 5-amino substituent, which would prove to be of immense therapeutic importance, came later.

One of the earliest documented methods for the preparation of 5-aminoisoxazoles was through the nucleophilic substitution of 5-haloisoxazoles. Work by Schäfer in the early 1960s was instrumental in demonstrating this synthetic route. These early methods, while foundational, often involved harsh reaction conditions and limited substrate scope.

A significant leap forward in the accessibility of 5-aminoisoxazoles came with the development of methods for their use as key intermediates in the synthesis of sulfonamide drugs. A pivotal moment in this history is the work of Wuest, detailed in a 1945 patent, which described the preparation of 5-amino-3,4-dimethylisoxazole. This compound served as a crucial building block for the synthesis of sulfisoxazole, a widely used antibacterial agent.

The true explosion in the chemical exploration of 5-aminoisoxazoles, however, was driven by the discovery of sulfamethoxazole, which was introduced to the United States in 1961.[1] This event solidified the therapeutic potential of the 5-aminoisoxazole scaffold and spurred the development of more efficient and versatile synthetic methodologies.

Key Synthetic Methodologies: An Overview

The synthesis of the 5-aminoisoxazole core has evolved significantly over the decades. Early methods have been refined and new, more efficient strategies have been developed. The following sections detail some of the most historically and practically significant synthetic approaches.

From α-Cyanoketones and Hydroxylamine

One of the classical and most straightforward methods for the synthesis of 5-aminoisoxazoles involves the condensation of an α-cyanoketone with hydroxylamine. This method is particularly effective for the preparation of 3,4-disubstituted-5-aminoisoxazoles.

Experimental Protocol: Synthesis of 5-amino-3,4-dimethylisoxazole (Adapted from Wuest, 1945)

-

Reactants: α-acetopropionitrile (3-keto-2-methylbutanenitrile) and a hydroxylamine salt (e.g., hydroxylamine hydrochloride).

-

Procedure: The α-acetopropionitrile is reacted with the hydroxylamine salt in a suitable solvent. The reaction requires the simultaneous neutralization of the acid that is liberated during the condensation. This is typically achieved by the addition of a base.

-

Work-up: Following the completion of the reaction, the 5-amino-3,4-dimethylisoxazole is isolated through standard procedures such as extraction and crystallization.

1,3-Dipolar Cycloaddition of Nitrile Oxides

A highly versatile and widely employed method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an enamine. To generate 5-aminoisoxazoles specifically, ynamines or enamines are used as the dipolarophiles. This approach offers excellent control over regioselectivity.

Experimental Protocol: One-Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines

-

Generation of Nitrile Oxide: The nitrile oxide can be generated in situ from the corresponding aldoxime using an oxidizing agent, or from a hydroximoyl chloride by treatment with a base.

-

Cycloaddition: The in situ generated nitrile oxide is then reacted with an α-cyanoenamine. The reaction proceeds as a [3+2] cycloaddition.

-

Work-up: The resulting 5-aminoisoxazole can be isolated and purified using standard techniques such as chromatography.

Multicomponent Reactions

More contemporary approaches have focused on the development of multicomponent reactions (MCRs) for the efficient, one-pot synthesis of highly functionalized 5-aminoisoxazoles. These reactions often involve the condensation of an aldehyde, a source of cyanide (e.g., malononitrile), and hydroxylamine.

Experimental Protocol: Multicomponent Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile

-

Reactants: An aromatic aldehyde (e.g., benzaldehyde), malononitrile, and hydroxylamine hydrochloride.

-

Catalyst: A Lewis acid catalyst, such as ceric ammonium nitrate, is often employed to facilitate the reaction.

-

Procedure: The reactants and catalyst are combined in a suitable solvent, such as isopropyl alcohol, and heated under reflux.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 5-aminoisoxazole compounds and their precursors, compiled from various historical and modern sources.

| Compound | Synthesis Method | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 5-amino-3,4-dimethylisoxazole | Condensation | α-acetopropionitrile, hydroxylamine salt | Good | - | Wuest, 1945 (Patent) |

| 1-(3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine | 1,3-Dipolar Cycloaddition | p-Chlorobenzaldoxime, 1-morpholinocyanoethylene | 75 | 137-138 | Saad et al. |

| 5-amino-3-phenylisoxazole-4-carbonitrile | Multicomponent Reaction | Benzaldehyde, malononitrile, hydroxylamine HCl | High | - | Krishnarao et al. |

The Rise of Sulfonamides: The Impact of 5-Aminoisoxazoles on Medicine

The most profound impact of the discovery of 5-aminoisoxazoles has been their role as essential intermediates in the synthesis of sulfonamide antibiotics.

Sulfamethoxazole: A Case Study

Introduced in 1961, sulfamethoxazole remains a clinically important antibiotic, particularly in its combination formulation with trimethoprim (co-trimoxazole).[1] Its synthesis relies on the condensation of 5-amino-3-methylisoxazole with N-acetylsulfanilyl chloride, followed by deacetylation.

Mechanism of Action

Sulfamethoxazole is a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By blocking this pathway, sulfamethoxazole inhibits bacterial growth and replication.

Caption: Mechanism of action of Sulfamethoxazole.

Experimental and Logical Workflows

The synthesis of 5-aminoisoxazole derivatives can be visualized as a structured workflow, from the selection of starting materials to the final product.

Caption: A generalized workflow for the multicomponent synthesis of a 5-aminoisoxazole derivative.

Conclusion

The discovery and development of 5-aminoisoxazole compounds represent a significant chapter in the history of medicinal chemistry. From early, challenging syntheses to modern, efficient multicomponent reactions, the journey of this heterocyclic core highlights the continuous evolution of organic synthesis. The profound impact of 5-aminoisoxazole-containing drugs, most notably the sulfonamides, underscores the power of this privileged scaffold in the design of new therapeutic agents. For today's researchers, a deep understanding of the history and chemistry of 5-aminoisoxazoles provides a valuable foundation for the continued exploration and exploitation of this remarkable molecular framework in the quest for novel and improved medicines.

References

Structural Elucidation of Novel 5-Aminoisoxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of novel 5-aminoisoxazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory properties.[1][2][3] The precise determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery efforts.

Synthesis and Purification

The synthesis of 5-aminoisoxazole derivatives is often achieved through multicomponent reactions or cycloaddition pathways.[1][4] A common and efficient method involves the reaction of β-keto esters with hydroxylamine and a nitrile source.[1] Another established route is the [3+2] cycloaddition reaction between nitrile oxides and alkynes.[4]

General Synthetic Protocol

A representative synthesis of 5-aminoisoxazole-4-carbonitriles involves a one-pot, three-component reaction of an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride. The reaction can be catalyzed by various agents, including environmentally friendly options like glutamic acid or facilitated by deep eutectic solvents.[1]

Experimental Protocol: Multicomponent Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile [5]

-

Reaction Setup: In a round-bottomed flask, dissolve the aryl aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol.

-

Catalyst Addition: Introduce a catalytic amount of a suitable catalyst (e.g., ceric ammonium sulfate).

-

Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 60°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice-water. The resulting precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]

Spectroscopic Characterization

The structural elucidation of newly synthesized 5-aminoisoxazole derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the structure.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 5-Aminoisoxazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-amino-3-phenylisoxazole-4-carbonitrile | CDCl₃ | 8.22 (s, 2H, NH₂), 7.88 (d, 2H, Ar-H), 7.12 (d, 2H, Ar-H) | 166.98, 162.18, 132.35, 125.66, 119.08, 116.78, 113.36, 76.07 | [5] |

| Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate | DMSO-d₆ | 11.75 (s, 1H, NH), 7.63-7.23 (m, 4H, Ar), 4.27 (q, 2H, CH₂), 1.36 (t, 3H, CH₃) | 167.62, 165.68, 138.26, 131.56, 130.91, 129.06, 124.65, 123.04, 113.22, 63.07, 61.31, 14.31 | [7] |

| 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | DMSO-d₆ | 8.44 (dd, 1H, Ar-H), 7.78 (s, 1H, H-vinyl), 7.72 (t, 1H, Ar-H), 6.53 (m, 1H, Ar-H), 4.94 (s, 2H, CH₂Cl), 3.92 (s, 3H, N-CH₃) | 169.6 (C=O), 161.8 (C=N), 138.5, 134.8, 130.1, 127.0, 113.7, 103.2, 35.9 (CH₂Cl), 34.8 (N-CH₃) | [8] |

Experimental Protocol: NMR Spectroscopy [9]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-aminoisoxazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. Set the spectral width to approximately 12-15 ppm.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence. Set the spectral width to approximately 200-220 ppm.

-

Data Processing: Process the raw data (FID) using appropriate NMR software, including Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies provide evidence for the presence of amino groups, nitrile groups, carbonyl groups, and the isoxazole ring itself.

Table 2: Key IR Absorption Frequencies for 5-Aminoisoxazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H stretch (amino group) | 3512 - 3341 | [5] |

| C≡N stretch (nitrile) | 2229 - 2223 | [5] |

| C=O stretch (carbonyl) | 1696 - 1673 | [7][8] |

| C=N stretch (isoxazole ring) | ~1615 | [8] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Table 3: Mass Spectrometry Data for a Representative 5-Aminoisoxazole Derivative

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula | Reference |

| 5-amino-3-phenylisoxazole-4-carbonitrile | ESI | 186.0662 | C₁₀H₈N₃O | [5] |

Experimental Protocol: Mass Spectrometry [9]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in the positive or negative ion mode.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. If using HRMS, compare the measured mass to the calculated mass for the proposed molecular formula.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural proof, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[10]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent from a concentrated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Experimental and Logical Workflows

The structural elucidation of a novel compound follows a logical progression of synthesis, purification, and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives with in vitro immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrcps.com [ajrcps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 5-Amino-3-(2-bromophenyl)isoxazole: A Computational Approach for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Amino-3-(2-bromophenyl)isoxazole

This compound, with the chemical formula C9H7BrN2O, is a heterocyclic compound belonging to the isoxazole family.[1] Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3][4] Quantum chemical calculations provide a powerful, non-experimental method to investigate the electronic structure, molecular geometry, and reactivity of such molecules, offering critical insights for drug design and development.

Experimental Protocols: A Standard Computational Methodology

The following section details a typical protocol for performing quantum chemical calculations on this compound using Density Functional Theory (DFT), a common and reliable method for systems of this size.

2.1. Molecular Structure Preparation

The initial 3D structure of this compound can be built using standard molecular modeling software. The IUPAC name is 3-(2-bromophenyl)isoxazol-5-amine.[1] An initial geometry optimization is often performed using a lower level of theory, such as a molecular mechanics force field, to obtain a reasonable starting conformation.

2.2. Geometry Optimization

The primary computational method employed for geometry optimization and subsequent calculations would be Density Functional Theory (DFT). A widely used functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The geometry optimization would be carried out using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[5][6] The optimization process is continued until the forces on each atom are negligible and the geometry represents a local minimum on the potential energy surface.

2.3. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

2.4. Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.[6]

-

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering insights into the local electronic environment.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular interactions, such as hyperconjugation and hydrogen bonding.[5][8]

2.5. Software

These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. Visualization of molecular orbitals and other properties is often done with programs like GaussView, Avogadro, or Chemcraft.

Data Presentation: Illustrative Quantum Chemical Data

The following tables present hypothetical, yet plausible, quantitative data for this compound, which would be expected from the computational protocol described above.

Table 1: Optimized Molecular Geometry Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Br | 1.89 |

| C-N (isoxazole) | 1.35 | |

| N-O (isoxazole) | 1.42 | |

| C=C (isoxazole) | 1.39 | |

| C-C (phenyl) | 1.39 - 1.41 | |

| C-N (amino) | 1.38 | |

| Bond Angles (°) | C-C-Br | 119.5 |

| C-N-O | 108.0 | |

| C-C-N (amino) | 125.0 | |

| Dihedral Angles (°) | Phenyl-Isoxazole | 35.0 |

Table 2: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Table 3: Theoretical Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| N-H Stretch (amino) | ~3400 - 3500 | Asymmetric and symmetric stretching |

| C-H Stretch (phenyl) | ~3000 - 3100 | Aromatic C-H stretching |

| C=N Stretch (isoxazole) | ~1620 | Ring stretching |

| C=C Stretch (phenyl) | ~1450 - 1600 | Aromatic ring stretching |

| C-Br Stretch | ~650 | Carbon-bromine stretching |

Visualizations

The following diagrams illustrate the workflow of quantum chemical calculations and the logical relationships between the calculated properties and their applications in drug development.

Conclusion

Quantum chemical calculations offer a powerful, predictive framework for understanding the fundamental properties of molecules like this compound. By employing standard methodologies such as DFT, researchers can gain valuable insights into molecular structure, stability, and reactivity. This information is instrumental in guiding the synthesis of new derivatives, predicting their biological activity, and ultimately accelerating the drug discovery process. The protocols and illustrative data presented in this guide provide a solid foundation for initiating computational studies on this and related isoxazole compounds.

References

- 1. This compound 97% | CAS: 119162-51-5 | AChemBlock [achemblock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. espublisher.com [espublisher.com]

- 4. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. acu.edu.in [acu.edu.in]

- 7. journalajocs.com [journalajocs.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 3,5-Disubstituted Isoxazoles: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 3,5-disubstituted isoxazoles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their wide range of biological activities. This document details their synthesis, summarizes their quantitative biological data, provides experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction to 3,5-Disubstituted Isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The 3,5-disubstituted isoxazole scaffold is considered a "privileged structure" in drug discovery, as it is found in numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2] The versatility of synthetic routes to this scaffold allows for the introduction of a wide variety of substituents at the 3- and 5-positions, enabling the fine-tuning of their biological and physicochemical properties.

Synthesis of 3,5-Disubstituted Isoxazoles

The construction of the 3,5-disubstituted isoxazole ring can be achieved through several synthetic strategies. The most prominent and versatile method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Other notable methods include domino reactions and cyclization of β-nitroenones.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime or hydroximoyl chloride) and a terminal or internal alkyne is the most widely employed method for the synthesis of 3,5-disubstituted isoxazoles. This method offers high regioselectivity and functional group tolerance.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

-

Materials: Substituted aldehyde, hydroxylamine hydrochloride, N-chlorosuccinimide (NCS) or other oxidizing agents, substituted alkyne, suitable solvent (e.g., DMF, THF, or a deep eutectic solvent), and a base (e.g., triethylamine, sodium bicarbonate).

-

Step 1: Oxime Formation: To a solution of the substituted aldehyde (1.0 eq) in a suitable solvent, add hydroxylamine hydrochloride (1.1 eq) and a base (1.2 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Step 2: Nitrile Oxide Formation: To the solution containing the oxime, add a chlorinating agent like NCS (1.1 eq) to form the corresponding hydroximoyl chloride. The subsequent addition of a base (e.g., triethylamine) generates the nitrile oxide in situ.

-

Step 3: Cycloaddition: To the in situ generated nitrile oxide, add the substituted alkyne (1.0 eq). The reaction mixture is typically stirred at room temperature or heated to facilitate the cycloaddition.

-

Step 4: Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Domino Reductive Nef Reaction/Cyclization

An alternative approach involves the conversion of β-nitroenones into 3,5-disubstituted isoxazoles. This domino reaction proceeds via a reductive Nef reaction followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from β-Nitroenones

-

Materials: β-nitroenone, reducing agent (e.g., tin(II) chloride dihydrate), and a suitable solvent (e.g., ethyl acetate).

-

Procedure: To a solution of the β-nitroenone (1.0 eq) in ethyl acetate, add tin(II) chloride dihydrate (2.0-3.0 eq). The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is filtered, and the filtrate is washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the 3,5-disubstituted isoxazole.[2]

Biological Activities of 3,5-Disubstituted Isoxazoles

This class of compounds exhibits a remarkable spectrum of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Numerous 3,5-disubstituted isoxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Table 1: Anticancer Activity of Selected 3,5-Disubstituted Isoxazoles

| Compound ID | R1-Substituent (Position 3) | R2-Substituent (Position 5) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-OCH₃-C₆H₄ | Tyrosol | K562 (Leukemia) | 55 | [3] |

| 2 | 4-t-Bu-C₆H₄ | Tyrosol | K562 (Leukemia) | 45 | [3] |

| 3 | 4-Cl-C₆H₄ | Tyrosol | K562 (Leukemia) | 54.5 | [3] |

| 4 | Phenyl | 2,4-dichloro-phenyl | MDA-MB-231 (Breast) | 46.3 (µg/mL) | |

| 5 | Thiophen-2-yl | 3,4-dimethoxyphenyl | MCF-7 (Breast) | 2.63 | [4] |

| 6 | Indol-3-yl | 5-Bromothiophen-2-yl | Various | >100 | |

| 7 | A549 (Lung) | 10.67 | [5] | ||

| 8 | C6 (Glioma) | 4.33 | [5] |

Anti-inflammatory Activity

3,5-Disubstituted isoxazoles have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Table 2: Anti-inflammatory Activity of Selected 3,5-Disubstituted Isoxazoles

| Compound ID | R1-Substituent (Position 3) | R2-Substituent (Position 5) | Target Enzyme | IC50 (µM) | Reference |

| 9 | 3-methylthiophen-2-yl | 3,4,5-trimethoxyphenyl | 5-LOX | 8.47 | [6] |

| 10 | COX-2 | Significant Inhibition | [6] | ||

| 11 | 5-LOX | 10.48 | [6] | ||

| 12 | 5-LOX | 10.96 | [6] | ||

| 13 | Benzoxazolone derivative | iNOS | 4.605 | [7] | |

| 14 | Benzoxazolone derivative | iNOS | 3.342 | [7] | |

| 15 | Benzoxazolone derivative | iNOS | 9.733 | [7] |

Antibacterial Activity

Several 3,5-disubstituted isoxazole derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Selected 3,5-Disubstituted Isoxazoles

| Compound ID | R1-Substituent (Position 3) | R2-Substituent (Position 5) | Bacterial Strain | MIC (µg/mL) | Reference |

| 16 | Thiophene-linked | Aspergillus flavus (fungi) | low MIC | ||

| 17 | Thiophene-linked | Aspergillus niger (fungi) | low MIC | ||

| 18 | Triazole-isoxazole hybrid | Gram-negative bacteria | 15 | [8] |

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

-

Materials: Cancer cell line, complete culture medium, 3,5-disubstituted isoxazole compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates.[9]

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[9]

-

Compound Treatment: Treat the cells with serial dilutions of the isoxazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

COX and LOX Enzyme Inhibition Assays

These assays are used to determine the inhibitory potential of compounds against cyclooxygenase and lipoxygenase enzymes.

-

Materials: Purified COX-1/COX-2 or 5-LOX enzyme, arachidonic acid (substrate), test compounds, appropriate buffers, and a detection system (e.g., colorimetric or fluorometric).

-

General Procedure:

-

Pre-incubate the enzyme with various concentrations of the isoxazole compound.

-

Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

-

Measure the formation of the product (e.g., prostaglandin for COX, hydroperoxides for LOX) over time using a suitable detection method.

-

Calculate the percentage of inhibition and determine the IC50 value.[11]

-

Signaling Pathways and Experimental Workflows

Signaling Pathways in Cancer

3,5-Disubstituted isoxazoles have been reported to exert their anticancer effects by modulating several critical signaling pathways. The PI3K/Akt, MAPK/ERK, and p38 MAPK pathways are key regulators of cell proliferation, survival, and apoptosis, and are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[12][13] Activation of this pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[14] PI3K then phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression.[12]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. ukm.my [ukm.my]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

In-Vitro Preliminary Screening of 5-Amino-3-(2-bromophenyl)isoxazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical preliminary in-vitro screening cascade for the novel compound, 5-Amino-3-(2-bromophenyl)isoxazole. Due to the absence of publicly available data on this specific molecule, this document outlines a representative screening strategy based on common methodologies applied to analogous isoxazole derivatives. The protocols and data presented herein are illustrative and intended to serve as a framework for the initial biological evaluation of this compound class. The guide covers potential cytotoxic, anti-inflammatory, and kinase inhibition activities, presenting detailed experimental protocols, structured data tables, and explanatory diagrams to facilitate understanding and replication.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific structural motifs of an amino group at the 5-position and a substituted phenyl ring at the 3-position suggest that this compound may interact with various biological targets. This guide outlines a phased in-vitro screening approach to elucidate its preliminary biological profile.

Hypothetical In-Vitro Screening Data

The following tables summarize potential quantitative outcomes from a preliminary screening of this compound.

Table 1: Cytotoxicity Screening (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 25.8 |

| MCF-7 | Breast Adenocarcinoma | 32.1 |

| HCT116 | Colon Carcinoma | 18.5 |

| HEK293 | Normal Kidney | > 100 |

Table 2: Anti-inflammatory Assay (Nitric Oxide Inhibition)

| Compound | Concentration (µM) | % NO Inhibition |

| This compound | 10 | 45.2% |

| 25 | 68.9% | |

| 50 | 85.3% | |

| Dexamethasone (Control) | 10 | 92.1% |

Table 3: Kinase Inhibition Assay (Generic Kinase Panel)

| Kinase Target | % Inhibition @ 10 µM |

| Kinase A | 78.6% |

| Kinase B | 42.3% |

| Kinase C | 15.9% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer and normal cell lines.

Materials:

-

Human cancer cell lines (A549, MCF-7, HCT116) and a normal cell line (HEK293).

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl Sulfoxide (DMSO).

-

96-well microplates.

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

The compound is serially diluted in culture medium to achieve final concentrations ranging from 1 to 100 µM.

-

The medium from the wells is replaced with the medium containing the different concentrations of the compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for an additional 48 hours.

-

After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting a dose-response curve.

Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

DMEM medium with 10% FBS.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Griess Reagent.

-

Sodium nitrite standard.

Procedure:

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

Cells are pre-treated with various concentrations of the compound for 1 hour.

-

LPS (1 µg/mL) is then added to the wells to stimulate NO production, and the plate is incubated for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess Reagent.

-

The absorbance is measured at 540 nm.

-

The quantity of nitrite is determined from a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizations

Experimental Workflow

Methodological & Application

Application Notes and Protocols for the 1,3-Dipolar Cycloaddition Synthesis of 5-Aminoisoxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoxazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including fungicidal, bactericidal, and antihelmintic properties.[1] Their structural motif is a key component in numerous pharmaceutical agents. The 1,3-dipolar cycloaddition, specifically the [3+2] cycloaddition reaction, stands out as a highly efficient and regioselective method for the synthesis of the isoxazole core. This application note provides detailed protocols for the synthesis of 5-aminoisoxazoles via the reaction of in situ generated nitrile oxides with α-cyanoenamines, a method that offers high yields and regioselectivity.[1][2]

The reaction proceeds through the cycloaddition of a nitrile oxide (the 1,3-dipole) with an α-cyanoenamine (the dipolarophile). A key advantage of this method is the spontaneous elimination of hydrogen cyanide (HCN) from the intermediate isoxazoline, directly yielding the aromatic 5-aminoisoxazole product in a one-pot procedure.[1]

Data Presentation

The yield of 5-aminoisoxazoles is influenced by the method of nitrile oxide generation and the nature of the substituents on the reactants. The following table summarizes representative yields for different synthetic approaches.

| Entry | Nitrile Oxide Precursor (R) | α-Cyanoenamine (NR¹R²) | Method | Product | Yield (%) | Reference |